

Spectroscopic Analysis of N-propylpropan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: *Dipropylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of N-propylpropan-1-amine, also known as **dipropylamine**. This document is intended to serve as a core reference for researchers and professionals involved in chemical analysis and drug development, offering detailed experimental protocols and clearly presented spectroscopic data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for N-propylpropan-1-amine, a secondary amine with the chemical formula $(\text{CH}_3\text{CH}_2\text{CH}_2)_2\text{NH}$.^[1] This colorless liquid presents a characteristic fishy, ammonia-like odor.^{[1][2]}

Infrared (IR) Spectroscopy

Infrared spectroscopy of N-propylpropan-1-amine reveals characteristic vibrational modes for a secondary amine. The presence of a single N-H stretch is a key indicator of its secondary amine nature.^[3]

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3300-3500	N-H Stretch (secondary amine)	Medium-Weak (single peak)
~2960-2870	C-H Stretch (alkyl)	Strong
~1465	C-H Bend (CH ₂)	Medium
~1380	C-H Bend (CH ₃)	Medium
~1120	C-N Stretch	Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of N-propylpropan-1-amine is characterized by three distinct signals corresponding to the different proton environments in the propyl chains.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.5 - 2.7	Triplet	4H	α-CH ₂ (protons adjacent to N)
~1.4 - 1.6	Sextet	4H	β-CH ₂ (protons in the middle of the propyl chain)
~0.9	Triplet	6H	γ-CH ₃ (terminal methyl protons)
Variable (broad)	Singlet	1H	N-H

¹³C NMR Spectral Data

The carbon-13 NMR spectrum shows three signals, corresponding to the three chemically non-equivalent carbon atoms in the propyl group.

Chemical Shift (δ , ppm)	Assignment
~50	α -C (carbon adjacent to N)
~23	β -C (middle carbon of the propyl chain)
~11	γ -C (terminal methyl carbon)

Mass Spectrometry (MS)

Mass spectrometry of N-propylpropan-1-amine provides information about its molecular weight and fragmentation pattern under electron ionization (EI).^[4]

m/z	Relative Intensity	Assignment
101	Moderate	Molecular Ion $[M]^+$
72	High	$[M - C_2H_5]^+$ (Loss of an ethyl group)
58	Base Peak	$[CH_2=N(H)CH_2CH_2CH_3]^+$ (α -cleavage)
44	Moderate	$[CH_2=NHCH_3]^+$
30	High	$[CH_2=NH_2]^+$

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

This protocol outlines the acquisition of an IR spectrum for a liquid sample using the thin-film method.

Materials:

- N-propylpropan-1-amine
- FTIR spectrometer
- Salt plates (e.g., NaCl or KBr)
- Pipette
- Gloves
- Cleaning solvent (e.g., dry acetone or dichloromethane)
- Lens tissue

Procedure:

- Ensure the FTIR spectrometer is calibrated and the sample chamber is clean.
- Clean the salt plates thoroughly with the appropriate solvent and dry them completely using a gentle stream of nitrogen or by carefully wiping with a lens tissue. Avoid contact with water.
- Place one to two drops of N-propylpropan-1-amine onto the surface of one salt plate.
- Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
- Place the assembled salt plates into the sample holder of the FTIR spectrometer.
- Acquire the spectrum according to the instrument's software instructions. A background spectrum of the empty salt plates should be taken prior to the sample spectrum.
- After analysis, clean the salt plates immediately to prevent damage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the preparation of a sample for ^1H and ^{13}C NMR analysis.[5][6]

Materials:

- N-propylpropan-1-amine (5-20 mg for ^1H , 20-50 mg for ^{13}C)[6]
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)[7]
- NMR tube (5 mm diameter)[6]
- Pipette
- Vial
- Vortex mixer (optional)

Procedure:

- Accurately weigh the required amount of N-propylpropan-1-amine into a clean, dry vial.[6]
- Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6][8]
- Gently mix the sample until the amine is completely dissolved. A vortex mixer can be used if necessary.[6]
- Carefully transfer the solution into a clean NMR tube using a pipette. Avoid introducing any solid particles.[5]
- The liquid level in the NMR tube should be approximately 4-5 cm.[6]
- Cap the NMR tube securely.
- Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.[6]
- Insert the sample into the NMR spectrometer.
- Follow the instrument's standard operating procedure to lock, shim, and acquire the ^1H and ^{13}C NMR spectra.[9]

Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum of a liquid sample.

Materials:

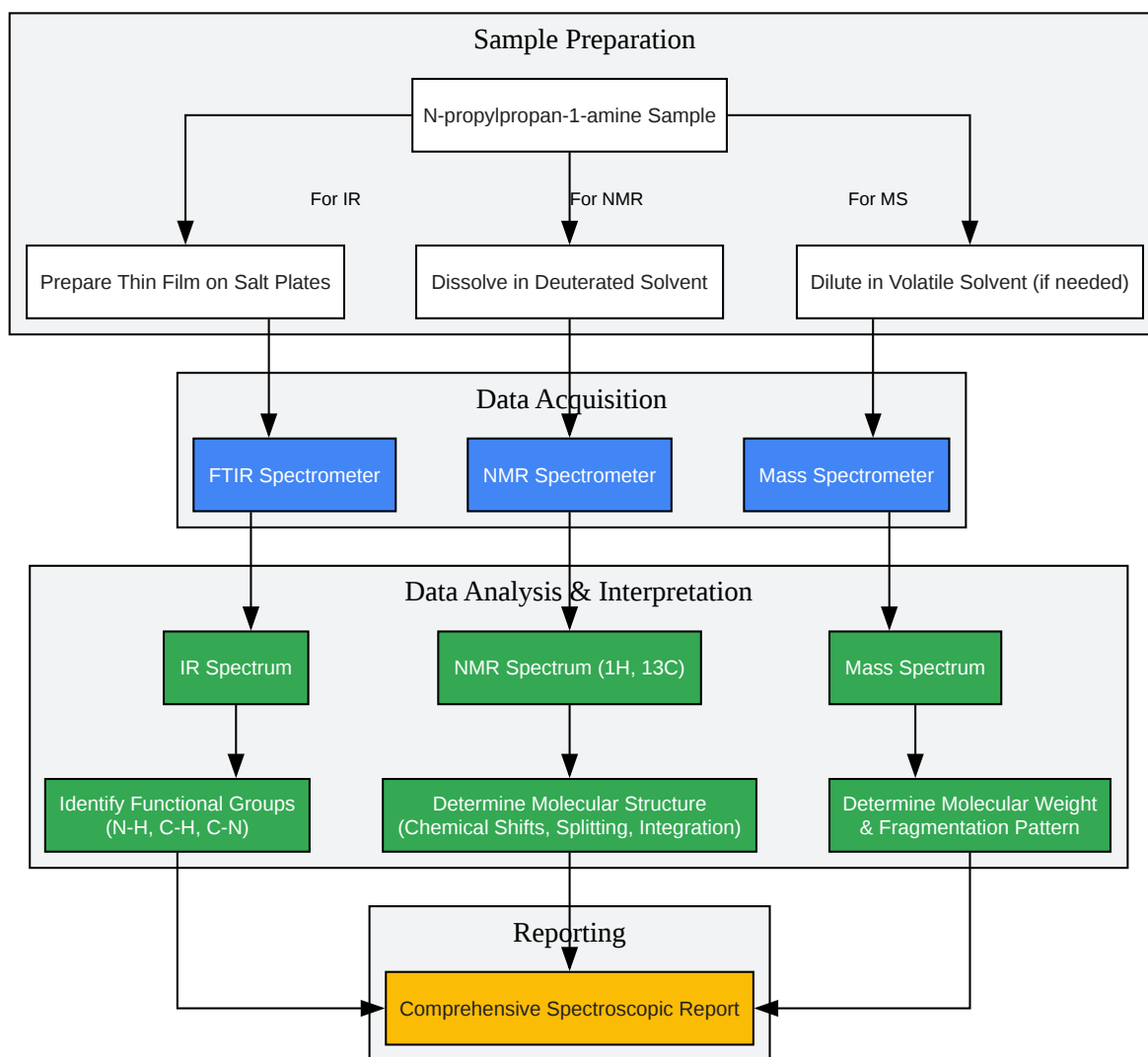
- N-propylpropan-1-amine
- Gas chromatograph-mass spectrometer (GC-MS) or direct-infusion MS system
- Microsyringe
- Solvent (e.g., methanol or dichloromethane, if dilution is needed)
- Vial

Procedure:

- Prepare a dilute solution of N-propylpropan-1-amine in a suitable volatile solvent if necessary. For direct infusion, the neat liquid may be used.
- Introduce the sample into the mass spectrometer. For GC-MS, inject the sample into the gas chromatograph. For direct infusion, draw the sample into a microsyringe and introduce it into the ion source at a steady rate.
- The molecules are ionized in the ion source, typically using a 70 eV electron beam for EI.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating the mass spectrum.
- The data system processes the signal to produce the final mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like N-propylpropan-1-amine.



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Caption: Workflow for Spectroscopic Analysis of N-propylpropan-1-amine.

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